Thermal StabilitySolid-State CharacterizationProcess Development
Researchers developing chlorthalidone ANDA methods face regulatory rejection if unqualified impurity standards are used. This compound provides the exact pharmacopoeia-defined 3-amino-4-chloro substitution pattern essential for method validation. • Melting point 171-179 °C enables in-process identity checks; • ≥98% HPLC purity ensures reliable quantification; • Dual utility as PKC fluorescent reporter building block.
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
CAS No.118-04-7
Cat. No.B030996
⚠ Attention: For research use only. Not for human or veterinary use.
2-(3-Amino-4-chlorobenzoyl)benzoic Acid: Identity and Dual Utility
2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) is a substituted benzophenone derivative with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 g/mol . The compound is structurally characterized by an o-carboxybenzophenone core bearing an amino group at the 3-position and a chlorine substituent at the 4-position of the pendant phenyl ring . It exists as a pale yellow to light yellow solid at ambient temperature, with a melting point reported in the range of 171–179°C depending on purity and measurement conditions . Its solubility profile reflects its amphiphilic nature: it exhibits slight solubility in DMSO and methanol, and is practically insoluble in water . The compound serves two primary, distinct roles: (i) as a key process-related impurity and reference standard for the thiazide-like diuretic chlorthalidone, where its accurate identification and quantification are mandated by regulatory frameworks [1]; and (ii) as a versatile synthetic building block, notably employed in the preparation of a synthetic fluorescent reporter for Protein Kinase C (PKC) activity [2].
Primary role
Chlorthalidone impurity reference standard for ANDA submissions and GMP batch testing.
Synthetic utility
Building block for PKC fluorescent reporter synthesis via o-carboxylic acid conjugation.
Method context
Mixed polarity probe for HPLC column selectivity screening; requires careful mobile phase optimization.
[2] Chen, C. et al. J. Am. Chem. Soc. 2002, 124, 3840. View Source
Why 2-(3-Amino-4-chlorobenzoyl)benzoic Acid Is Irreplaceable
Generic substitution of 2-(3-amino-4-chlorobenzoyl)benzoic acid with structurally analogous compounds such as 2-amino-5-chlorobenzophenone (CAS 719-59-5) or 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3) is scientifically untenable due to fundamental differences in molecular architecture that drive divergent physicochemical properties, synthetic utility, and regulatory function. The presence of both the o-carboxylic acid moiety and the specific 3-amino-4-chloro substitution pattern on the benzophenone scaffold confers a unique combination of hydrogen-bonding capacity, acidity (pKa ~3.24 ), and steric/electronic character that is not recapitulated by isomers or simpler analogs . Critically, this exact substitution pattern is the pharmacopoeia-defined impurity profile for chlorthalidone; replacement with an unqualified analog invalidates analytical method validation, ANDA regulatory submissions, and GMP batch release testing [1]. Similarly, in chemical biology applications, the compound's specific reactivity enables conjugation to a fluorophore for PKC activity sensing—a functional role for which 2-amino-5-chlorobenzophenone or 2-(4-chlorobenzoyl)benzoic acid are chemically and mechanistically unsuited [2]. The quantitative evidence presented below substantiates these non-interchangeable distinctions.
Analog contextBenzodiazepine intermediate; lacks impurity designation
Lacks o-carboxylic acid, leading to a >20-fold DMSO solubility difference and a >70°C lower melting point. May not support regulatory-compliant impurity monitoring or PKC reporter conjugation.
2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3)
Target impurity3-Amino-4-chloro substitution pattern essential for pharmacopoeial identity
Analog contextNon-aminated precursor; 22–24°C lower melting point
Absence of the amino group eliminates PKC reporter building block function and invalidates impurity profile matching required for chlorthalidone ANDA submissions.
[2] Chen, C. et al. J. Am. Chem. Soc. 2002, 124, 3840. View Source
2-(3-Amino-4-chlorobenzoyl)benzoic Acid vs. Key Analogs
Melting Point Elevation vs. 2-Amino-5-chlorobenzophenone
2-(3-Amino-4-chlorobenzoyl)benzoic acid exhibits a melting point of 171–173 °C (lit.) , which is >70 °C higher than that of the structurally related aminobenzophenone analog 2-amino-5-chlorobenzophenone (CAS 719-59-5), which melts at 96–100 °C [1]. This substantial elevation reflects the presence of the o-carboxylic acid group, which engages in strong intermolecular hydrogen bonding in the solid state, a feature absent in 2-amino-5-chlorobenzophenone.
Melting point elevationCross-study comparable
Δ >70°C vs. 2-amino-5-chlorobenzophenone (171–173°C vs. 96–100°C)
Supports thermal stability and identity control in solid-state processing.
Data to verify; reflects o-carboxylic acid hydrogen bonding.
Thermal StabilitySolid-State CharacterizationProcess Development
The elevated melting point correlates with lower volatility and higher thermal stability during storage and processing, reducing the risk of degradation or cross-contamination in manufacturing and analytical workflows.
Thermal StabilitySolid-State CharacterizationProcess Development
DMSO Solubility Contrast with 2-Amino-5-chlorobenzophenone
The target compound is described as having only 'slight' solubility in DMSO and methanol . In contrast, the comparator 2-amino-5-chlorobenzophenone is reported to be freely soluble in DMSO, with a measured solubility of approximately 55 mg/mL (237.4 mM) . This ~20-fold or greater difference in DMSO solubility dictates distinct approaches to stock solution preparation and handling in both analytical and synthetic procedures.
Informs stock solution preparation and HPLC mobile phase design.
Qualitative target data; direct measurement recommended.
SolubilitySample PreparationAnalytical Method Development
Evidence Dimension
Solubility in DMSO
Target Compound Data
Slight solubility (qualitative)
Comparator Or Baseline
2-Amino-5-chlorobenzophenone: 55 mg/mL (237.4 mM)
Quantified Difference
Estimated >20-fold difference in solubility
Conditions
Room temperature, DMSO as solvent
Why This Matters
Solubility differences of this magnitude directly impact HPLC mobile phase design, sample preparation for LC-MS, and the feasibility of certain synthetic transformations, making the compounds non-fungible in practical laboratory settings.
SolubilitySample PreparationAnalytical Method Development
Melting Point Distinction from Non-Aminated Precursor
The target compound, 2-(3-amino-4-chlorobenzoyl)benzoic acid, displays a melting point of 171–173 °C (lit.) , which is 22–24 °C higher than that of its non-aminated precursor analog, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), which melts at 147–149 °C . This difference reflects the introduction of the electron-donating amino group, which alters both the electronic distribution and the solid-state packing arrangement.
Precursor distinctionCross-study comparable
Δ 22–24°C vs. 2-(4-chlorobenzoyl)benzoic acid (171–173°C vs. 147–149°C)
Provides in-process purity checkpoint during chlorthalidone intermediate synthesis.
Literature values; lot-specific verification advised.
Process ControlPurity AnalysisSynthetic Intermediate Characterization
Evidence Dimension
Melting Point
Target Compound Data
171–173 °C
Comparator Or Baseline
2-(4-Chlorobenzoyl)benzoic acid: 147–149 °C
Quantified Difference
Δ = 22–24 °C
Conditions
Solid state, atmospheric pressure
Why This Matters
The distinct melting point provides a simple, robust means of confirming identity and assessing purity during the synthetic conversion of 2-(4-chlorobenzoyl)benzoic acid to the target amino derivative, which is a critical quality checkpoint in chlorthalidone intermediate production.
Process ControlPurity AnalysisSynthetic Intermediate Characterization
Pharmacopoeial Impurity Role vs. Unregulated Intermediate
2-(3-Amino-4-chlorobenzoyl)benzoic acid is explicitly designated and supplied as a chlorthalidone amino impurity reference standard, supported by detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control [1][2]. In contrast, 2-amino-5-chlorobenzophenone, while used as a starting material for benzodiazepine synthesis [3], lacks a defined pharmacopoeial impurity status and is not subject to the same level of analytical rigor or regulatory documentation when used as a reference material.
Regulatory statusClass-level inference
Pharmacopoeia-listed chlorthalidone impurity vs. unregulated benzodiazepine intermediate
Required for ANDA method validation and GMP batch release testing.
Regulatory documentation should be reviewed per submission context.
Pharmacopoeia-listed chlorthalidone process-related impurity; supplied with full characterization and documentation for regulatory filings [1][2]
Comparator Or Baseline
2-Amino-5-chlorobenzophenone: Intermediate for benzodiazepine synthesis; not designated as a pharmacopoeial impurity [3]
Quantified Difference
Categorical: Regulated impurity reference standard vs. unregulated synthetic intermediate
Conditions
Pharmaceutical GMP/QC and ANDA context
Why This Matters
For analytical method development, validation, and batch release testing in the pharmaceutical industry, the procurement of a properly characterized, regulatory-grade impurity standard is non-negotiable. Substituting with a chemically similar but unqualified compound would invalidate the entire analytical procedure and compromise regulatory compliance.
Unique Synthetic Access to PKC Fluorescent Reporter
The o-carboxylic acid group of 2-(3-amino-4-chlorobenzoyl)benzoic acid serves as a functional handle for conjugation to a fluorophore, enabling the construction of a synthetic fluorescent reporter that undergoes phosphorylation by Protein Kinase C (PKC) [1]. This specific application is documented in the primary literature (Chen, C., et al., J. Am. Chem. Soc. 2002, 124, 3840) [1]. In contrast, 2-amino-5-chlorobenzophenone lacks this carboxylic acid functionality and is instead employed as a building block for benzodiazepines [2], while 2-(4-chlorobenzoyl)benzoic acid, though possessing the acid group, lacks the requisite amino substituent needed for the reporter's design.
PKC reporter synthesisDirect head-to-head
o-carboxylic acid enables fluorophore conjugation; analogs lack this handle
Documented synthetic route for PKC activity probe (Chen et al., JACS 2002).
Chemical BiologyFluorescent ProbesKinase Activity Assays
Evidence Dimension
Functional Group Availability for Bioconjugation
Target Compound Data
Contains o-carboxylic acid group suitable for amide/ester bond formation with fluorophores [1]
Comparator Or Baseline
2-Amino-5-chlorobenzophenone: Lacks carboxylic acid; used for benzodiazepine synthesis [2]
Quantified Difference
Qualitative difference in functional group presence
Conditions
Synthetic bioconjugation chemistry
Why This Matters
For researchers developing PKC activity assays or studying kinase signaling, the target compound is an essential, documented precursor. Attempting to substitute with an analog lacking the carboxylic acid handle would render the synthesis of the intended fluorescent reporter impossible.
Chemical BiologyFluorescent ProbesKinase Activity Assays
[1] Chen, C. et al. J. Am. Chem. Soc. 2002, 124, 3840. View Source
Application Scenarios for 2-(3-Amino-4-chlorobenzoyl)benzoic Acid
Chlorthalidone Method Validation and GMP Batch Testing
Procure as a certified reference standard for the identification, quantification, and control of the chlorthalidone amino impurity during HPLC analysis. The compound's defined pharmacopoeial status and availability with full regulatory characterization (NMR, MS, HPLC purity data) [1] are essential for ANDA submissions and GMP quality control [1][2]. Its distinct melting point (171–173 °C) and limited DMSO solubility inform appropriate standard preparation and storage conditions.
Synthesis of Fluorescent PKC Activity Reporters
Utilize as a key synthetic building block for preparing a protein kinase C phosphorylatable fluorescent reporter, as described by Chen et al. [1]. The o-carboxylic acid moiety is essential for conjugating the fluorophore; analogs such as 2-amino-5-chlorobenzophenone lack this functional group and cannot be substituted [2]. The compound's purity (≥95% HPLC ) ensures reliable bioconjugation yields.
Process Development for Chlorthalidone Synthesis
Employ as a process intermediate or impurity marker during the optimization of chlorthalidone synthetic routes. The substantial melting point differential relative to the precursor 2-(4-chlorobenzoyl)benzoic acid (Δ 22–24 °C [1][2]) provides a convenient in-process control checkpoint to monitor the nitration-reduction sequence. Furthermore, its thermal stability and defined solid-state properties [1] facilitate handling in pilot-scale manufacturing.
Analytical Method and Column Screening
Use as a test probe for evaluating reverse-phase HPLC column selectivity due to its mixed polarity and functional groups. The compound's slight solubility in DMSO and methanol [1][2] requires careful mobile phase optimization, making it a challenging and informative analyte for method development studies. Its separation behavior on Newcrom R1 columns has been documented , providing a baseline for comparative column screening.
Application
Selection Property
Validation Focus
Chlorthalidone impurity control (HPLC)
Certified reference standard with full characterization data
Identity, purity, and retention time consistency
PKC fluorescent reporter synthesis
o-carboxylic acid conjugation handle
Bioconjugation yield and reporter phosphorylation response
Chlorthalidone process development
Melting point shift (Δ 22–24°C) from precursor
In-process purity and identity checkpoint
HPLC column selectivity screening
Mixed polarity and limited DMSO solubility
Retention behavior and peak symmetry under varied conditions
[5] SIELC. Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column. View Source
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